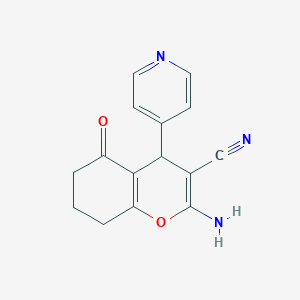

2-Amino-5-oxo-4-pyridin-4-yl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

This compound (molecular formula C₁₅H₁₃N₃O₂, molecular weight 267.29 g/mol) is a 4H-chromene derivative featuring a pyridin-4-yl group at the 4-position, an amino group at the 2-position, and a nitrile substituent at the 3-position. The compound is synthesized via multicomponent reactions involving aldehydes, malononitrile, and cyclic ketones like dimedone or cyclohexane-1,3-dione . It has been studied for applications in medicinal chemistry, particularly as a scaffold for apoptosis-inducing agents in cancer research .

Properties

Molecular Formula |

C15H13N3O2 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

2-amino-5-oxo-4-pyridin-4-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile |

InChI |

InChI=1S/C15H13N3O2/c16-8-10-13(9-4-6-18-7-5-9)14-11(19)2-1-3-12(14)20-15(10)17/h4-7,13H,1-3,17H2 |

InChI Key |

ICBVILGCZXVNDT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=NC=C3)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Nano-Cellulose/Ti(IV)/Fe3O4-Catalyzed Synthesis

A solvent-free, one-pot method employs nano-cellulose/Ti(IV)/Fe3O4 as a magnetically recoverable catalyst. The reaction involves:

-

Aromatic aldehydes (e.g., 4-pyridinecarboxaldehyde),

-

Malononitrile ,

-

1,3-Cyclohexanedione or derivatives.

Conditions :

-

70°C, 20–40 min.

-

Catalyst loading: 0.012 g per 1 mmol substrate.

Mechanism :

-

Knoevenagel condensation between aldehyde and malononitrile.

-

Michael addition of 1,3-cyclohexanedione to the nitrile intermediate.

-

Cyclization to form the chromene ring.

Advantages :

-

Eco-friendly (solvent-free, reusable catalyst).

-

Short reaction time.

Ba(OTf)2-Catalyzed Method in PEG-Water

Barium triflate [Ba(OTf)2] in polyethylene glycol (PEG)-water mediates the three-component reaction:

-

4-Pyridinecarboxaldehyde ,

-

Malononitrile ,

-

Dimedone (5,5-dimethyl-1,3-cyclohexanedione) .

Conditions :

-

Room temperature, 1.5–2 h.

-

Catalyst: 5 mol%.

Key Features :

-

Aqueous medium reduces toxicity.

-

PEG enhances solubility without volatile organics.

Stepwise Synthesis via Intermediate Protection

Halogenated Pyridine Precursor Route

Patent CN105175321A outlines a three-step strategy:

-

Protection : 2-Amino-5-bromo/iodopyridine reacts with 2,5-hexanedione and tosic acid in toluene to form a pyrrole-protected intermediate (99% yield).

-

Substitution : CuI-catalyzed coupling with 4-methoxybenzyl alcohol in DMAc/NaH (99% yield).

-

Deprotection : HBr or HCl in acetic acid removes protecting groups, yielding the target compound.

Final Yield :

Limitations :

-

Requires chromatographic purification.

-

Longer reaction times (~12 h total).

Cyclohexane-1,4-dione-Based Synthesis

Heterocyclization of:

-

4-Pyridinecarboxaldehyde ,

-

Malononitrile ,

-

Cyclohexane-1,4-dione .

Conditions :

-

Ethanol, triethylamine, reflux (3–4 h).

Mechanistic Insight :

-

Sequential Knoevenagel-Michael-cyclocondensation forms the fused chromene-pyridine system.

Comparative Analysis of Methodologies

| Method | Catalyst/Reagent | Yield (%) | Time | Eco-Friendliness |

|---|---|---|---|---|

| Nano-Cellulose/Ti(IV)/Fe3O4 | Magnetic nanocomposite | 88–95 | 20–40 min | High (solvent-free) |

| Ba(OTf)2 in PEG-Water | Barium triflate | 82–90 | 1.5–2 h | Moderate |

| Halogenated Pyridine Route | Tosic acid/CuI | 63–77 | 12 h | Low (toxic solvents) |

| Cyclohexane-1,4-dione | Triethylamine | 75–80 | 3–4 h | Moderate |

Structural and Reaction Optimization Insights

Solvent Effects

Catalytic Systems

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-oxo-4-pyridin-4-yl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones under mild conditions.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine or chromene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-amino-5-oxo derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against tumor cell lines such as Huh7-D12, Caco2, MDA-MB231, HCT 116, PC3, and NCI-H727. In vitro studies demonstrated that certain analogues possess IC50 values in the nanomolar range, indicating potent anticancer activity .

Table 1: Cytotoxicity of 2-Amino Derivatives Against Tumor Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 2-Amino-5-oxo derivative A | HCT116 | 50 |

| 2-Amino-5-oxo derivative B | MDA-MB231 | 37 |

| 2-Amino-5-oxo derivative C | PC3 | 45 |

Protein Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific protein kinases implicated in cancer progression. Studies have shown that certain derivatives can inhibit kinases with rates less than 50%, suggesting their potential as therapeutic agents targeting kinase-mediated pathways .

Table 2: Inhibition Activity Against Protein Kinases

| Compound | Kinase Target | Inhibition Rate (%) |

|---|---|---|

| 2-Amino-5-oxo derivative A | AKT | <50 |

| 2-Amino-5-oxo derivative B | ERK | <40 |

| 2-Amino-5-oxo derivative C | p38 MAPK | <30 |

Anti-inflammatory Effects

Beyond anticancer properties, compounds related to 2-amino derivatives have shown anti-inflammatory effects. For example, certain analogues have been reported to enhance interleukin secretion in adipocytes, which is beneficial in treating conditions like obesity and insulin resistance .

Potential for Neurological Disorders

Recent studies suggest that these compounds may also have applications in treating neurological disorders due to their ability to modulate signaling pathways associated with neuroinflammation .

Case Studies

- Crolibulin (EPC2407) : A compound derived from the chromene family that has undergone clinical trials for treating aggressive solid tumors. Its mechanism involves tubulin inhibition and apoptosis induction in cancer cells .

- MX58151 : Identified as a potent tubulin inhibitor with significant effects on breast cancer cells. This compound demonstrates the potential of chromene derivatives in cancer therapy .

Mechanism of Action

The mechanism of action of 2-amino-5-oxo-4-pyridin-4-yl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules is crucial for its activity.

Comparison with Similar Compounds

Comparison with Similar Chromene Derivatives

Structural Variations and Substituent Effects

The primary structural variation among chromene derivatives lies in the substituent at the 4-position (R-group). Key analogs include:

Physicochemical Properties

Crystallographic and Hydrogen-Bonding Analysis:

Spectral Data Comparison:

Biological Activity

2-Amino-5-oxo-4-pyridin-4-yl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its synthesis, biological assessments, and structure-activity relationships (SAR).

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include the formation of the chromene core followed by functionalization at various positions. The structural characteristics have been elucidated through techniques such as X-ray crystallography, confirming the compound's molecular formula and spatial configuration .

2.1 Antioxidant and Antimicrobial Properties

Research has demonstrated that derivatives of chromene compounds exhibit significant antioxidant activities. For instance, the DPPH scavenging assay indicated that certain analogs possess high radical scavenging abilities . Furthermore, antimicrobial assays revealed that these compounds can inhibit the growth of various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .

2.2 Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on several enzymes:

- Tyrosinase Inhibition : The compound demonstrated potent inhibitory activity against tyrosinase, an enzyme critical in melanin biosynthesis. In vitro studies reported IC50 values indicating effective inhibition comparable to known inhibitors like kojic acid .

2.3 Anti-inflammatory Effects

In cell-based assays, selected derivatives exhibited enhanced secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine, indicating potential anti-inflammatory effects. Notably, some compounds were tested in obese mice models where they promoted IL-6 response and weight loss .

3.1 Case Study: Tyrosinase Inhibition

In a study assessing various chromene derivatives for their tyrosinase inhibitory activity, it was found that specific substitutions on the aromatic ring significantly enhanced potency. For example, the presence of electron-donating groups like methyl at the para position improved binding affinity to the enzyme's active site .

3.2 Case Study: Anti-cancer Activity

Chromene derivatives have also shown promise in cancer research. Certain analogs were found to induce apoptosis in cancer cells through caspase activation pathways and inhibited cell migration and invasion . These findings suggest a mechanism where chromenes disrupt tumor vasculature and promote cancer cell death.

4. Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the chromene scaffold can lead to significant changes in biological activity:

- Substituents : The introduction of various substituents on the pyridine ring or at the carbon chain alters the electronic properties and steric factors affecting enzyme interactions.

| Substituent | Effect on Activity |

|---|---|

| Methyl | Increased potency |

| Bromine/Chlorine | Enhanced interactions |

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves a multicomponent reaction of aldehydes, malononitrile, and cyclic diketones (e.g., dimedone or cyclohexane-1,3-dione). For example:

- Catalyst selection : Ethanolamine or urea (10 mol%) is used to accelerate the reaction .

- Solvent and temperature : Ethanol under reflux (6–12 hours) is common, monitored by TLC for completion .

- Workup : Crude products are recrystallized from ethanol/acetone (1:1) to yield crystals suitable for X-ray analysis .

Q. How is the crystal structure of this compound determined, and what software tools are critical?

- Data collection : Single-crystal X-ray diffraction (Bruker Kappa APEXII CCD) with MoKα radiation (λ = 0.71073 Å) .

- Refinement : SHELX programs (SHELXL for refinement, SHELXS for solution) are standard. Hydrogen atoms are constrained using riding models (N–H = 0.86 Å; C–H = 0.93–0.98 Å) .

- Validation : R-factor thresholds (e.g., R < 0.05) and residual electron density maps ensure accuracy .

Q. What spectroscopic techniques validate the compound’s purity and structure?

- NMR : H and C NMR confirm substituent integration and carbon environments.

- XRD : Bond lengths (e.g., C–C = 1.45–1.52 Å) and angles (e.g., C–N–C ≈ 120°) align with similar chromene derivatives .

- FT-IR : Peaks at ~2200 cm (C≡N) and ~1650 cm (C=O) are diagnostic .

Advanced Research Questions

Q. How do conformational dynamics of the tetrahydrochromene ring impact bioactivity?

- Puckering analysis : The cyclohexene ring adopts a flattened chair conformation (Cremer-Pople parameters: QT = 0.435–0.4596 Å, θ = 55.9–122.0°) .

- Planarity effects : The 4H-pyran ring is nearly planar (deviation < 0.1 Å), influencing π-stacking interactions in crystal packing .

- Biological relevance : Substituent orientation (e.g., pyridinyl vs. chlorophenyl) modulates binding to targets like EAAT1 .

Q. What strategies resolve contradictions between computational and experimental bioactivity data?

- Docking validation : Compare computational binding affinities (e.g., AutoDock Vina) with experimental IC50 values. For EAAT1 inhibitors, substituent modifications (e.g., methoxy → naphthyl) enhance potency .

- Dynamic simulations : MD simulations (10–100 ns) assess conformational stability under physiological conditions .

- Control assays : Use competitive binding assays (e.g., radiolabeled glutamate) to validate selectivity .

Q. How are hydrogen-bonding networks analyzed in crystal engineering?

- Motif identification : N–H···N and N–H···O bonds form R2<sup>2</sup>(12) dimer motifs, while C–H···π interactions stabilize 3D networks .

- Graph-set analysis : Tools like Mercury (CCDC) classify motifs (e.g., chains, sheets) and quantify interaction energies .

- Thermal stability : TGA/DSC correlates H-bond density with melting points (e.g., 477 K for 4-methylphenyl derivatives) .

Q. What methodologies optimize enantioselective synthesis for chiral derivatives?

- Catalyst screening : Chiral amines (e.g., L-proline) or organocatalysts induce asymmetry in Michael addition steps .

- HPLC resolution : Chiral columns (e.g., Daicel AD-H) separate enantiomers, with optical rotation ([α]D) verifying purity .

- Crystallography : Flack parameter refinement (e.g., x ≈ 0.02) confirms absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.